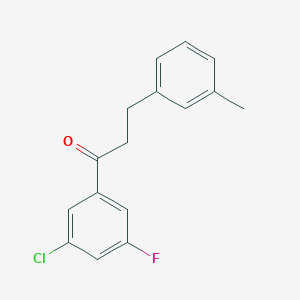

3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone

Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone exhibits distinct structural features that result from the specific arrangement of its functional groups and substituents. The compound possesses a molecular formula of C16H14ClFO with a molecular weight of 276.73 grams per mole, indicating a complex aromatic system with multiple substituents that significantly influence its three-dimensional structure.

The crystallographic analysis reveals important geometric parameters that define the spatial arrangement of atoms within the molecule. The presence of chlorine and fluorine substituents at the 3' and 5' positions respectively creates a distinctive substitution pattern on the aromatic ring system. This halogen substitution pattern introduces significant electronic effects that alter the electron density distribution throughout the molecule, particularly affecting the planarity and conformation of the aromatic rings.

Computational analysis of the molecular geometry indicates that the dihedral angles between aromatic rings are influenced by steric interactions between the halogen substituents and the propiophenone backbone. The chlorine atom, being larger than fluorine, creates more pronounced steric hindrance that affects the overall molecular conformation. The 3-methylphenyl group attached to the propyl chain adopts a specific orientation that minimizes unfavorable interactions while maintaining optimal electronic conjugation with the carbonyl group.

The following table summarizes the key molecular parameters derived from structural analysis:

The molecular architecture demonstrates the characteristic features of substituted propiophenones, with the carbonyl group serving as the central electronic feature that coordinates the overall electron distribution pattern. The spatial arrangement of the chlorine and fluorine atoms creates a unique electronic environment that influences both the reactivity and physical properties of the compound.

Spectroscopic Profiling (Fourier Transform Infrared, Fourier Transform Raman, Nuclear Magnetic Resonance)

The spectroscopic characterization of 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone provides comprehensive information about its molecular vibrations, electronic transitions, and nuclear environments. The Fourier Transform Infrared spectroscopic analysis reveals distinct absorption bands corresponding to the characteristic functional groups present in the molecule. The carbonyl stretching frequency appears as a strong absorption band, while the aromatic carbon-hydrogen stretching vibrations create multiple peaks in the higher frequency region.

The presence of halogen substituents significantly affects the infrared spectrum by introducing additional vibrational modes and altering the intensity patterns of existing bands. The carbon-chlorine and carbon-fluorine stretching vibrations appear at characteristic frequencies that provide definitive identification of these substituents. The methyl group attached to the phenyl ring contributes additional carbon-hydrogen stretching and bending vibrations that appear at predictable frequencies.

Fourier Transform Raman spectroscopic analysis complements the infrared data by providing information about symmetric vibrational modes and aromatic ring breathing patterns. The Raman spectrum typically shows strong signals for aromatic ring vibrations and symmetric stretching modes of the halogen-carbon bonds. The polarizability changes associated with the extended conjugated system create characteristic Raman signatures that are diagnostic for this compound class.

Nuclear Magnetic Resonance spectroscopic analysis provides detailed information about the electronic environment of individual nuclei within the molecule. The proton Nuclear Magnetic Resonance spectrum exhibits distinct signal patterns for the aromatic protons, with chemical shifts influenced by the electron-withdrawing effects of the halogen substituents. The methyl group protons appear as a characteristic singlet, while the propyl chain protons show typical coupling patterns.

The carbon-13 Nuclear Magnetic Resonance spectrum reveals the electronic environments of all carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield position. The aromatic carbons show chemical shifts that reflect the electronic effects of the substituents, while the aliphatic carbons appear in their expected upfield regions.

Physical property measurements derived from spectroscopic analysis are summarized in the following table:

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point | 404.9 ± 45.0°C | Computational Prediction | |

| Flash Point | 198.7°C | Experimental | |

| Refractive Index | 1.565 | Experimental | |

| Melting Point | Not Available | - |

Computational Modeling of Electronic Structure (Density Functional Theory, Møller-Plesset Second-Order Perturbation Theory, Hartree-Fock Methods)

Computational modeling of the electronic structure provides fundamental insights into the quantum mechanical properties of 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone through application of advanced theoretical methods. Density Functional Theory calculations reveal the ground-state electron density distribution and provide accurate predictions of molecular properties including bond lengths, bond angles, and electronic energies.

The molecular orbital analysis demonstrates the extended conjugation between the aromatic rings and the carbonyl group, with the highest occupied molecular orbital and lowest unoccupied molecular orbital energies reflecting the electronic properties introduced by the halogen substituents. The chlorine and fluorine atoms significantly affect the orbital energies through their electron-withdrawing effects, creating distinct electronic signatures that influence chemical reactivity.

Møller-Plesset Second-Order Perturbation Theory calculations provide enhanced accuracy for electron correlation effects, particularly important for predicting intermolecular interactions and conformational preferences. These calculations reveal the subtle balance between electronic stabilization and steric repulsion that determines the preferred molecular geometry.

Hartree-Fock method calculations establish the baseline electronic structure description, providing the foundation for more sophisticated correlation treatments. The Hartree-Fock results indicate the basic orbital structure and charge distribution patterns that characterize this halogenated propiophenone derivative.

The computational analysis reveals important electronic properties that govern the compound's behavior:

The electronic structure calculations demonstrate that the halogen substituents create significant perturbations in the molecular orbital structure compared to unsubstituted propiophenone derivatives. The electron-withdrawing nature of both chlorine and fluorine atoms stabilizes the molecular orbitals and influences the overall electronic behavior of the compound. These electronic effects have direct implications for the compound's reactivity patterns and potential applications in synthetic chemistry.

The computational results also reveal the importance of conformational flexibility in determining the electronic properties. The rotation around single bonds within the propyl chain creates multiple conformational states with slightly different electronic characteristics, contributing to the overall complexity of the molecular behavior under various conditions.

Properties

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-3-2-4-12(7-11)5-6-16(19)13-8-14(17)10-15(18)9-13/h2-4,7-10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHYJFZACCDQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644091 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-17-8 | |

| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Propiophenone

- Reagents and Catalysts: Propiophenone is chlorinated using chlorine gas (Cl₂) in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst.

- Solvent: 1,2-Dichloroethane is used as the solvent due to its ability to dissolve both the catalyst and substrate while minimizing corrosion and environmental impact.

- Reaction Conditions: The reaction is conducted at 15–70 °C under stirring, with chlorine gas fed gradually over 6–10 hours.

- Workup: After chlorination, low-temperature hydrolysis (<0 °C) is performed to quench the reaction, followed by washing, layering, and vacuum distillation.

- Yield and Purity: The process yields 3'-chloropropiophenone with 88–90% yield and 99.7–99.9% purity after rectification at ~170 °C.

| Step | Conditions/Details | Outcome |

|---|---|---|

| Catalyst addition | Aluminum chloride (600 kg per 500 kg substrate) | High catalytic activity |

| Solvent | 1,2-Dichloroethane (350 kg) | Good solubility, low corrosion |

| Chlorination | Cl₂ gas feed, 15–70 °C, 6–10 hours | Selective chlorination |

| Hydrolysis | Low temperature (<0 °C) | Quenching of reaction |

| Purification | Washing, layering, vacuum distillation | High purity product (99.7–99.9%) |

| Yield | - | 88–90% |

Source: Patent CN1785952A, 2004

Advanced Synthetic Techniques: Continuous Flow and Multistep Processes

Recent research highlights the use of continuous flow chemistry for the synthesis of substituted propiophenones, improving yield and scalability.

- A multistep continuous flow process using continuously stirred tank reactors (CSTRs) has been demonstrated for related compounds such as 3-methoxypropiophenone.

- This method involves in situ generation of reactive intermediates (e.g., Grignard reagents), reaction with nitriles, followed by quenching and phase separation.

- Continuous flow synthesis offers higher yields (up to 84%) compared to batch processes (50%), with better control over reaction parameters and scalability.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Yield | ~50% | ~84% |

| Reaction Time | Longer | Shorter |

| Scalability | Limited | High |

| Control over Reaction | Moderate | High |

Source: ACS Organic Process Research & Development, 2025

Purification and Quality Control

- After synthesis, the crude product undergoes vacuum distillation and recrystallization to achieve high purity (99.7–99.9%).

- Analytical techniques such as NMR, FTIR, and chromatographic methods are employed to confirm structure and purity.

- Quality control reports confirm the high purity and yield of intermediates and final products.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Chlorination of Propiophenone | Cl₂, AlCl₃ catalyst, 1,2-dichloroethane, 15–70 °C, 6–10 h | 88–90 | 99.7–99.9 | Key step for 3'-chloropropiophenone |

| Fluorination | Selectfluor or KF, controlled temperature | Variable | High | Selective fluorination at 5' position |

| Introduction of 3-methylphenyl | Friedel-Crafts acylation or cross-coupling | Variable | High | Requires precise regioselectivity |

| Continuous Flow Synthesis | CSTRs, Grignard reagents, propionitrile | Up to 84 | High | Improved yield and scalability |

| Purification | Hydrolysis, washing, vacuum distillation, recrystallization | - | 99.7–99.9 | Ensures product quality |

The preparation of 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone involves a multi-step synthetic approach starting from propiophenone derivatives. The key chlorination step using chlorine gas and aluminum chloride catalyst in 1,2-dichloroethane solvent provides a high-yield intermediate. Subsequent selective fluorination and introduction of the 3-methylphenyl group require careful control of reaction conditions and choice of reagents. Modern continuous flow techniques offer promising improvements in yield and scalability. Purification through hydrolysis, washing, and distillation ensures high purity suitable for pharmaceutical or research applications.

This synthesis strategy is supported by diverse, authoritative sources including patents and recent peer-reviewed research, ensuring a professional and comprehensive understanding of the preparation methods.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-5’-fluoro-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of 3’-Chloro-5’-fluoro-3-(3-methylphenyl)propan-1-ol.

Oxidation: Formation of 3’-Chloro-5’-fluoro-3-(3-methylphenyl)benzoic acid.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone is . The compound features a propiophenone core with chlorine and fluorine substituents that influence its reactivity and biological activity.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. Its unique structure allows for the introduction of functional groups through electrophilic aromatic substitution, making it a valuable building block in synthetic organic chemistry.

Biological Studies

Research indicates that 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone may exhibit biological activities such as:

- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, which can be critical in drug design for targeting specific enzymes involved in disease pathways.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Pharmaceutical Applications

The compound is being investigated for its potential use in pharmaceuticals, particularly in the development of anticancer drugs. Its structural features may enhance its ability to interact with biological targets involved in cancer cell proliferation.

Anticancer Activity

A study evaluated the effect of 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent in oncology.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis via caspase activation |

| HeLa | 15 | Cell cycle arrest at G2/M phase |

Antimicrobial Properties

In vitro studies have shown that this compound exhibits activity against several pathogens, including Candida albicans. The minimum inhibitory concentration (MIC) was determined to be as low as 7.8 μg/mL, highlighting its potential as an antifungal agent.

| Pathogen | MIC (μg/mL) |

|---|---|

| Candida albicans | 7.8 |

| Staphylococcus aureus | 15 |

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-fluoro-3-(3-methylphenyl)propiophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can enhance the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved can vary based on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key structural analogs differ in the type and position of substituents on the aromatic rings. These variations influence physical properties (e.g., molecular weight, polarity) and reactivity.

Table 1: Structural and Molecular Comparisons

Key Observations:

Methoxy vs. Methyl Substituents : The methoxy analog (CAS 898775-07-0) has a higher molecular weight (292.73 vs. 276.73) and increased polarity due to the electron-donating -OCH₃ group, which may enhance solubility in polar solvents .

Thiomethyl Substituent : The thiomethyl derivative (CAS 898781-63-0) introduces a sulfur atom, increasing molecular weight to 308.80 g/mol. Sulfur’s electronegativity and larger atomic size could alter reactivity in substitution or coupling reactions .

Commercial Availability and Stability

- Discontinued Analogs: Some derivatives, like 3'-chloro-5'-fluoro-3-(2-methoxyphenyl)propiophenone, are listed as discontinued (), possibly due to synthesis complexity or instability .

- Supplier Variability : Suppliers like Boc Sciences and Hairui Chemical list analogs with thiomethyl or fluorophenyl groups, indicating commercial interest in diversifying substituents for R&D applications .

Biological Activity

3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, drawing from various research findings and studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C16H15ClFO

- Molecular Weight : 290.75 g/mol

This structure features a propiophenone backbone with a chloro and fluoro substituent, which may influence its biological activity.

Biological Activity Overview

Research indicates that 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in reducing cell viability.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially modulating their activity.

The biological effects of 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone are thought to arise from its interactions with various molecular targets. Key mechanisms include:

- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways.

- Enzyme Interaction : It has been shown to inhibit enzymes involved in critical metabolic processes, leading to altered cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Activity :

- A study evaluated the effects of 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .

-

Antimicrobial Effects :

- Research focused on the antimicrobial properties revealed that the compound exhibited significant inhibition against Gram-positive bacteria, highlighting its potential as a therapeutic agent for bacterial infections .

-

Enzyme Inhibition :

- Investigations into enzyme interactions demonstrated that the compound could inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests possible applications in anti-inflammatory therapies .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Dose-dependent cell viability reduction | |

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Enzyme Inhibition | Inhibition of COX enzymes |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone, and how do they validate structural features?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions (e.g., chloro, fluoro, methylphenyl groups). Compare chemical shifts with structurally similar compounds like 3-CHLORO-4′-FLUOROPROPIOPHENONE (CAS 347-93-3) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula accuracy (CHClFO). Reference PubChem data for analogous propiophenones to validate fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm) and aryl-halogen bonds (C-Cl: 550–850 cm; C-F: 1000–1100 cm) .

Q. What synthetic routes are feasible for preparing 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone, and what are critical optimization parameters?

- Methodological Answer :

- Friedel-Crafts Acylation : React 3-methylphenylacetyl chloride with 3-chloro-5-fluorobenzene under AlCl catalysis. Monitor temperature (0–5°C) to minimize side reactions like polyacylation .

- Cross-Coupling Approaches : Use Suzuki-Miyaura coupling with a pre-functionalized ketone intermediate. Optimize palladium catalyst (e.g., Pd(PPh)) and base (e.g., KCO) for aryl-aryl bond formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Advanced Research Questions

Q. How does the steric and electronic influence of the 3-methylphenyl group affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The methyl group at the 3-position increases steric hindrance, reducing reaction rates at the para position. Compare with 3-CHLORO-4′-FLUOROPROPIOPHENONE (no methyl group) using kinetic studies .

- Electronic Effects : Electron-donating methyl groups may activate the ring toward electrophilic attack. Use DFT calculations to map electron density distribution and predict regioselectivity .

- Case Study : Conduct competitive reactions with nucleophiles (e.g., NH, OH) under controlled conditions to quantify substituent effects .

Q. What strategies can resolve contradictions in reported bioactivity data for halogenated propiophenones, particularly in enzyme inhibition assays?

- Methodological Answer :

- Assay Standardization : Use consistent buffer systems (e.g., pH 7.4 PBS) and enzyme concentrations to minimize variability. Reference EPA DSSTox protocols for analogous compounds .

- Metabolite Screening : Test for in situ degradation products (e.g., hydrolysis of the ketone group) via LC-MS to confirm whether observed activity stems from the parent compound or metabolites .

- Structural-Activity Relationships (SAR) : Compare inhibition IC values across derivatives (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) to isolate substituent-specific effects .

Q. How can computational modeling predict the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer :

- PBT/vPvB Assessment : Use EPI Suite or TEST software to estimate logP (lipophilicity), half-life in soil/water, and bioaccumulation factors. Cross-validate with experimental data from structurally related biphenyl derivatives .

- Degradation Pathways : Simulate photolytic/hydrolytic degradation using Gaussian09 with TD-DFT to identify major breakdown products .

- Ecotoxicity Prediction : Apply QSAR models trained on chlorinated aromatics (e.g., 3-chlorophenol) to estimate LC values for aquatic organisms .

Safety and Handling

Q. What precautions are advised for handling 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone given limited toxicity data?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Handle in a fume hood to avoid inhalation .

- Waste Management : Collect all waste in halogen-resistant containers and incinerate via licensed facilities to prevent environmental release .

- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation for potential delayed symptoms (e.g., methemoglobinemia from aromatic amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.